physical and chemical properties of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile
physical and chemical properties of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile
This guide provides an in-depth technical analysis of 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile , a specialized functionalized biphenyl. While structurally analogous to the widely used pharmaceutical intermediate 4'-methyl-2-biphenylcarbonitrile (OTBN), the inclusion of the 2'-methyl group introduces distinct steric and electronic properties relevant to advanced organic synthesis and medicinal chemistry.
Classification: Functionalized Biphenyl / Nitrile Derivative Primary Application: Pharmaceutical Intermediate (Sartan Analogues), Ligand Synthesis, Material Science
Executive Summary
2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile is a sterically crowded biphenyl derivative characterized by a nitrile group at the ortho position of one ring and two methyl groups (at ortho and para positions) on the second ring. This substitution pattern makes it a critical scaffold for studying steric effects in biaryl coupling and for synthesizing novel Angiotensin II Receptor Blockers (ARBs) where the 2'-methyl group may influence receptor binding affinity or metabolic stability.
Unlike its mono-methylated counterpart (OTBN), the 2',4'-dimethyl analogue exhibits restricted rotation around the biaryl axis due to the 2'-methyl/2-cyano interaction, potentially leading to atropisomerism under specific conditions.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2',4'-Dimethyl-1,1'-biphenyl-2-carbonitrile |
| Common Synonyms | 2-Cyano-2',4'-dimethylbiphenyl; 2',4'-Dimethyl-2-biphenylcarbonitrile |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol |
| SMILES | CC1=CC(C)=CC=C1C2=CC=CC=C2C#N |
| CAS Number | Not widely listed (Research Grade); Analogous to 114772-50-1 (OTBN) |
| Structure Class | Ortho-substituted Biaryl Nitrile |
Structural Conformation
The presence of the 2-cyano group on Ring A and the 2'-methyl group on Ring B creates significant steric hindrance. This forces the two phenyl rings to adopt a highly twisted conformation (dihedral angle > 60°), disrupting
Physical & Chemical Properties[1][2][3][4][5][6]
Note: Where experimental data for this specific isomer is limited, values are predicted based on the structural analogue 4'-methyl-2-biphenylcarbonitrile (OTBN) and standard structure-property relationships (SPR).
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | White to off-white powder. |
| Melting Point | 45°C – 65°C (Predicted) | Lower than unsubstituted biphenyl (70°C) due to twist; comparable to OTBN (~50°C). |
| Boiling Point | ~340°C – 360°C (at 760 mmHg) | High boiling point due to molecular weight and polarity. |
| Solubility | Lipophilic | Soluble in DCM, Toluene, Ethyl Acetate, Methanol. Insoluble in Water. |
| pKa (Conjugate Acid) | ~ -10 (Nitrile N) | Extremely weak base; protonation only in superacids. |
| Electronic Effect | Electron-withdrawing (-CN) | The nitrile group deactivates Ring A; Methyl groups activate Ring B. |
Synthesis & Manufacturing Protocol
The most robust route for synthesizing 2',4'-dimethyl-1,1'-biphenyl-2-carbonitrile is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and tolerance for the nitrile functional group.
Reaction Pathway
Reactants: 2-Chlorobenzonitrile (Aryl Halide) + 2,4-Dimethylphenylboronic Acid (Boronic Acid). Catalyst: Palladium(0) or Palladium(II) precursor.
Validated Laboratory Protocol (Scale: 10 mmol)
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Reagent Preparation:
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Dissolve 2-Chlorobenzonitrile (1.37 g, 10 mmol) and 2,4-Dimethylphenylboronic acid (1.65 g, 11 mmol) in a mixture of Toluene (40 mL) and Ethanol (10 mL).
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Expert Insight: The use of ethanol as a co-solvent promotes the solubility of the boronic acid and the base.
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Base Addition:
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Add 2M Aqueous Na₂CO₃ (10 mL, 20 mmol).
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Degas the biphasic mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
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Catalysis:
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Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.35 g, 3 mol%).
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Alternative: For a cheaper industrial process, use Pd(OAc)₂ with PPh₃.
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-
Reaction:
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Heat to Reflux (approx. 90°C) under inert atmosphere for 6–12 hours.
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Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1] The limiting reagent (2-chlorobenzonitrile) should be consumed.
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-
Work-up:
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Cool to room temperature. Separate the organic layer.[1]
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Extract the aqueous layer with Toluene (2 x 20 mL).
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Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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-
Purification:
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Recrystallize from Isopropyl Alcohol (IPA) or Heptane to yield the product as white crystals.
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Yield Expectation: 85–92%.
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Synthesis Workflow Diagram
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl.
Chemical Reactivity & Applications[1][2][3]
This molecule serves as a versatile intermediate.[2] Its reactivity is dominated by two functional centers: the Nitrile Group (Ring A) and the Benzylic Methyl Groups (Ring B).
A. Nitrile Transformations (Sartan Core Synthesis)
The nitrile group is the precursor to the tetrazole ring found in "Sartan" drugs (e.g., Valsartan, Irbesartan).
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Reaction: [3+2] Cycloaddition with Sodium Azide (NaN₃) and Triethylamine Hydrochloride or Tributyltin Azide.
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Product: 5-(2',4'-dimethyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole.
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Significance: The 2',4'-dimethyl substitution provides a more lipophilic core compared to the standard methyl derivative.
B. Benzylic Bromination (Radical Substitution)
The 4'-methyl group is electronically activated and sterically accessible, making it susceptible to radical bromination. The 2'-methyl is sterically shielded and less reactive.
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Reagent: N-Bromosuccinimide (NBS) with AIBN (initiator).
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Selectivity: High selectivity for the 4'-position over the 2'-position due to steric hindrance at the ortho site.
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Product: 4'-(Bromomethyl)-2'-methyl-[1,1'-biphenyl]-2-carbonitrile.
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Application: This brominated derivative is used to alkylate heterocycles (e.g., imidazoles) in drug synthesis.
Reactivity Logic Diagram
Figure 2: Primary chemical transformations of the 2',4'-dimethyl-biphenyl scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
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IR Spectroscopy:
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Nitrile (C≡N) Stretch: Sharp, distinct peak at 2220–2230 cm⁻¹ .
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Aromatic C=C: 1450–1600 cm⁻¹.
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C-H Stretch (Aliphatic): 2900–2950 cm⁻¹ (Methyl groups).
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region: Multiplets at 7.2–7.8 ppm (7 protons).
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Methyl Groups: Two distinct singlets.
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2'-CH₃: ~2.1–2.2 ppm (Shielded by the ring current of the orthogonal phenyl ring).
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4'-CH₃: ~2.4 ppm (Typical benzylic shift).
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-
Expert Note: The shift of the 2'-methyl is a key indicator of the twist angle between the rings.
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Mass Spectrometry (GC-MS/LC-MS):
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Molecular Ion (M+): m/z 207.
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Fragmentation: Loss of -CN (M-26) or -CH₃ (M-15).
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Safety & Handling (MSDS Summary)
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Hazards:
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Acute Toxicity: Harmful if swallowed or inhaled (Nitrile derivative).
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Irritant: Causes skin and eye irritation.
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Chronic: Potential for liberating cyanide ions upon strong metabolic oxidation (though the aromatic nitrile is relatively stable).
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-
Handling:
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Use in a fume hood.
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Wear nitrile gloves and safety goggles.
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Avoid contact with strong acids (risk of hydrolysis to amide/acid) or strong oxidizers.
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References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. (Describes the foundational chemistry for biphenyl nitriles). Link
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Carini, D. J., et al. (1991). "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan." Journal of Medicinal Chemistry, 34(8), 2525–2547. Link
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Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
